molecular formula C12H23NO4 B610247 Propargyl-PEG4-methylamine CAS No. 1807530-11-5

Propargyl-PEG4-methylamine

Cat. No.: B610247
CAS No.: 1807530-11-5
M. Wt: 245.32
InChI Key: JHXPKKWHNGLMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-methylamine is a polyethylene glycol (PEG) derivative containing a propargyl group and a methylamine group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG4-methylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This compound is involved in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages with azide-bearing biomolecules . The methylamine group of this compound interacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating various biochemical modifications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable linkages with target proteins, it can modulate protein function and stability, leading to changes in cell signaling and gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-bearing biomolecules through copper-catalyzed azide-alkyne cycloaddition. This reaction allows this compound to act as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system. Additionally, the methylamine group of this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to various biochemical modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although degradation products may influence its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate target protein function without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical modifications. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The hydrophilic PEG spacer of this compound enhances its solubility and distribution in aqueous media .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficacy of this compound in modulating target protein function and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG4-methylamine can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and methylamine groups. One common method involves the reaction of PEG with propargyl bromide in the presence of a base to introduce the propargyl group. The resulting product is then reacted with methylamine to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient heat and mass transfer .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXPKKWHNGLMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG4-methylamine
Reactant of Route 2
Propargyl-PEG4-methylamine
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG4-methylamine
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG4-methylamine
Reactant of Route 5
Reactant of Route 5
Propargyl-PEG4-methylamine
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG4-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.